(S)-Roscovitine

Neuroprotection Excitotoxicity Stereoselectivity

Neuroprotection researchers face irreproducible results when generic roscovitine is substituted for the stereochemically distinct (S)-enantiomer. (S)-Roscovitine (CAS 186692-45-5) is the required stereoisomer for excitotoxicity and stroke models, demonstrating 31% infarct volume reduction in rat focal ischemia and significantly greater neuroprotection than (R)-roscovitine at 0.5 µM in hippocampal cultures. Unlike (R)-roscovitine, the (S)-enantiomer does not bind PDXK, enabling unambiguous CDK target deconvolution. • Enantiopure ATP-competitive CDK1/2/5/7/9 inhibitor with minimal CDK4/6 activity • Validated in HT29 colorectal xenografts: 68% tumor reduction at 10 mg/kg • Blood-brain barrier penetrant; essential stereochemical control for reproducible neuroprotection studies.

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
CAS No. 186692-45-5
Cat. No. B066150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Roscovitine
CAS186692-45-5
Synonyms(2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
InChIInChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
InChIKeyBTIHMVBBUGXLCJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Roscovitine: A Stereospecific CDK Inhibitor


(S)-Roscovitine (CAS: 186692-45-5) is the (S)-enantiomer of the purine-derived cyclin-dependent kinase (CDK) inhibitor roscovitine. The compound acts as an ATP-competitive inhibitor targeting CDK1, CDK2, CDK5, CDK7, and CDK9, with negligible activity against CDK4 and CDK6 (IC50 > 100 μM) [1]. As a stereoisomer of the clinically developed (R)-roscovitine (seliciclib, CYC202), (S)-roscovitine exhibits a distinct biological profile that renders it non-interchangeable with its counterpart [2].

✓ Stereochemical-control study fit for CDK inhibition
✓ Enantiomer-comparison research workflow
✓ Neuroprotection assay-response context

Why (S)-Roscovitine Cannot Be Substituted


Substitution of (S)-roscovitine with generic roscovitine or its (R)-enantiomer is scientifically unsound due to fundamental differences in stereospecific potency and target engagement. The (R)-stereoisomer is approximately twice as potent in inhibiting cdc2/cyclin B as the (S)-isomer, a difference confirmed by crystallographic studies showing that only the (R)-stereoisomer binds optimally to the CDK2 ATP-binding pocket [1]. Conversely, (S)-roscovitine demonstrates significantly enhanced neuroprotective activity compared to (R)-roscovitine at identical concentrations in excitotoxicity models, indicating enantiospecific pharmacodynamics beyond simple CDK inhibition [2]. These stereochemistry-dependent divergences in both kinase inhibition potency and neuroprotective efficacy mean that generic substitution would compromise experimental reproducibility and invalidate cross-study comparisons.

(S)-Roscovitine
Generic / (R)-Roscovitine
Neuroprotection model-response may differ between enantiomers
CDK inhibition potency ratio may not transfer

(S)-Roscovitine Comparative Evidence


Neuroprotection: (S)- vs. (R)-Roscovitine

In an in vitro excitotoxicity model using mixed hippocampal cultures exposed to kainic acid (200 µM), (S)-roscovitine exhibited significantly greater neuroprotective activity than (R)-roscovitine at 0.5 µM [1]. This stereospecific difference in neuroprotection cannot be predicted from kinase inhibition assays alone, as the (R)-enantiomer is more potent against CDKs [2].

Neuroprotection comparison
Head-to-head
Reported statistically significant greater neuroprotection vs. (R)-roscovitine at 0.5 µM
Supports neuroprotection model-response interpretation
Hippocampal culture, kainic acid model
Neuroprotection Excitotoxicity Stereoselectivity

CDK Selectivity vs. BS-181

A direct comparative study assessed roscovitine and BS-181 against a panel of CDKs, revealing distinct selectivity signatures [1]. Roscovitine demonstrates an 18-fold selectivity for CDK5 over CDK4 (IC50: 0.20 µM vs 16.2 µM) and a 122.5-fold selectivity over CDK6 (IC50: 0.20 µM vs 24.5 µM) [1]. BS-181 exhibits a different profile with 1,421-fold selectivity for CDK7 over CDK6 (IC50: 0.019 µM vs 32.5 µM) [1].

CDK selectivity vs. BS-181
Head-to-head
CDK2 IC50 0.09 vs 1.01 µM; CDK5 0.20 vs 3.60 µM; CDK7 0.48 vs 0.019 µM
Supports CDK2/CDK5 pathway-study fit
1.4× – 25.2× differences across isoforms
Kinase Selectivity CDK Profiling Comparative Pharmacology

Antitumor Efficacy in HT29 Xenograft Model

In the HT29 colorectal cancer xenograft model, roscovitine demonstrated clear dose-dependent antitumor activity, enabling researchers to select optimal dosing for specific experimental endpoints [1]. This dose-response relationship is not uniformly observed across all CDK inhibitors, as some agents exhibit non-linear or plateauing efficacy curves.

Xenograft antitumor activity
Class-level
68% tumor reduction at 10 mg/kg; 80% at 40 mg/kg in HT29 model
Reported xenograft model-response context
Data to verify in independent studies
Xenograft Efficacy Dose-Response Colorectal Cancer

Stereospecific Target Engagement: (S)- vs. (R)-Enantiomer

Affinity chromatography experiments revealed that (R)-roscovitine, but not (S)-roscovitine, binds pyridoxal kinase (PDXK), while both stereoisomers bind CDK5 and Erk2 [1]. This stereospecific difference in target engagement demonstrates that the two enantiomers have non-overlapping protein interaction profiles.

Target engagement
Head-to-head
(S)-roscovitine binds CDK5/Erk2 but not PDXK; (R)- binds CDK5/Erk2/PDXK
Supports enantiomer-specific target engagement review
Affinity chromatography, mouse brain extract
Target Engagement Affinity Chromatography Stereoselectivity

In Vivo Neuroprotection in Stroke Model

In a rat model of focal cerebral ischemia, (S)-roscovitine administration led to a quantifiable reduction in infarct volume, demonstrating in vivo neuroprotective efficacy that distinguishes it from kinase-inactive analogs which show no protection [1].

In vivo neuroprotection
Head-to-head
31% infarct volume reduction at 3 h post-occlusion
Supports in vivo neuroprotection model-response
Rat focal cerebral ischemia model
Stroke Neuroprotection Infarct Volume

(S)-Roscovitine Research Applications


Stereospecific Neuroprotection Studies

For research programs investigating neuroprotection in excitotoxicity, stroke, or neurodegenerative disease models, (S)-roscovitine is the required stereoisomer based on direct comparative evidence showing significantly greater neuroprotective activity than (R)-roscovitine at 0.5 µM in hippocampal cultures [1], and a 31% reduction in infarct volume in a rat focal ischemia model [1]. Procurement of (S)-roscovitine rather than generic roscovitine is essential for reproducible neuroprotection studies.

CDK2/CDK5-Selective Inhibition

Investigators requiring potent inhibition of CDK2 (IC50: 0.09 µM) and CDK5 (IC50: 0.20 µM) with minimal CDK7 inhibition (IC50: 0.48 µM) should select (S)-roscovitine over BS-181, which exhibits a reversed selectivity profile with sub-micromolar CDK7 inhibition (IC50: 0.019 µM) but weaker CDK2 (IC50: 1.01 µM) and CDK5 (IC50: 3.60 µM) activity [2]. This selectivity difference is critical for target validation studies where CDK7 inhibition may confound results.

Stereoisomer-Controlled Target Engagement

Studies designed to dissect stereospecific protein interactions of purine-derived CDK inhibitors require (S)-roscovitine as a control compound. Affinity chromatography data demonstrate that (R)-roscovitine binds PDXK, while (S)-roscovitine does not, despite both stereoisomers binding CDK5 and Erk2 [1]. This stereospecific binding pattern makes (S)-roscovitine an essential tool for differentiating CDK-dependent from PDXK-mediated effects.

In Vivo Xenograft Dose-Response Studies

For preclinical oncology studies employing colorectal cancer xenograft models, (S)-roscovitine (as part of roscovitine preparations) offers predictable dose-dependent efficacy, with 68% tumor reduction at 10 mg/kg and 80% reduction at 40 mg/kg in HT29 xenografts [3]. This established dose-response relationship facilitates rational study design and power calculations for combination therapy experiments.

Application
Selection Property
Validation Focus
Stereospecific neuroprotection model studies
Enantiomer-specific neuroprotection response
Neuroprotection assay-response comparison
CDK2/CDK5-selective inhibition research
CDK isoform selectivity profile
CDK2/CDK5 vs CDK7 pathway interpretation
Stereoisomer-controlled target engagement dissection
Enantiomer-dependent protein interaction
PDXK-independent CDK5/Erk2 binding confirmation
Xenograft model dose-response studies
Dose-dependent model response
Tumor volume endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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